

An In-depth Technical Guide to 5-Hydroxy Propranolol-d5 for Researchers

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Compound of Interest

Compound Name: 5-Hydroxy Propranolol-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Hydroxy Propranolol-d5**, a key analytical standard in the study of the widely used beta-blocker, propranolol. This document details its chemical properties, synthesis, and applications, with a focus on its role in pharmacokinetic and metabolic studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of relevant biological pathways to support drug development and research.

Core Concepts: Introduction to 5-Hydroxy Propranolol-d5

5-Hydroxy Propranolol-d5 is the deuterium-labeled form of 5-Hydroxy Propranolol, a metabolite of the non-selective beta-adrenergic receptor antagonist, propranolol.^[1] Propranolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The study of its metabolism is crucial for understanding its efficacy and potential drug interactions. 5-Hydroxy Propranolol is one of the main metabolites formed through the action of cytochrome P450 enzymes, primarily CYP2D6, in the liver.^[2]

The incorporation of five deuterium atoms (d5) into the 5-Hydroxy Propranolol molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.^[1] The mass shift introduced by the deuterium atoms allows for its clear

differentiation from the endogenous, unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices like plasma and urine.

Physicochemical Properties and Synthesis

A summary of the key chemical identifiers and properties for **5-Hydroxy Propranolol-d5** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Hydroxy Propranolol-d5**

Property	Value	Reference
Chemical Name	5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5	[3]
Synonyms	5'-Hydroxypropranolol-d5	[3]
CAS Number	1185084-01-8	[3][4]
Molecular Formula	C ₁₆ H ₁₆ D ₅ NO ₃	[1]
Molecular Weight	~280.37 g/mol	[1]
Appearance	Typically a white to off-white solid	
Solubility	Soluble in methanol, ethanol, and DMSO	[2]

The synthesis of **5-Hydroxy Propranolol-d5** is a multi-step process that is not typically performed in a standard research laboratory but is undertaken by specialized chemical synthesis companies. The general synthetic route involves two key stages:

- **Deuteration of Propranolol:** This is achieved by introducing deuterium atoms onto the propranolol molecule. This can be accomplished through various chemical methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.[1]
- **Hydroxylation:** Following deuteration, a hydroxyl group is introduced at the 5-position of the naphthalene ring of the deuterated propranolol molecule.[1] This step often involves

enzymatic or chemical oxidation.

The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for its use as an analytical standard.

Quantitative Data

The primary application of **5-Hydroxy Propranolol-d5** is as an internal standard in mass spectrometry-based quantification of propranolol and its metabolites. Its utility lies in its mass difference compared to the unlabeled analyte. While specific mass spectrometry and NMR data for the deuterated compound are not readily available in public literature, this section provides the expected mass spectrometric behavior and data for the unlabeled analog.

Mass Spectrometry Data

In a typical LC-MS/MS workflow, **5-Hydroxy Propranolol-d5** is monitored using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule $[M+H]^+$, which for the d5-labeled compound would be approximately m/z 281.4. The exact precursor and product ions for the deuterated standard should be determined empirically by direct infusion into the mass spectrometer.

For the unlabeled 5-Hydroxy Propranolol, the following MRM transitions are commonly used:

Table 2: Mass Spectrometry Data for 5-Hydroxy Propranolol (Unlabeled)

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Collision Energy (eV)	Reference
5-Hydroxy Propranolol	276.2	116.1, 72.0, 58.0	Not specified	[5]

The fragmentation of propranolol and its hydroxylated metabolites typically involves the cleavage of the side chain. The product ion at m/z 116.1 corresponds to the isopropanolamine side chain fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectral data for **5-Hydroxy Propranolol-d5** is not publicly available. However, the ^1H and ^{13}C NMR spectra would be very similar to that of unlabeled 5-Hydroxy Propranolol, with the key difference being the absence of signals from the deuterated positions. Deuterium (^2H) is NMR active but has a much lower resonance frequency and is typically not observed in standard ^1H NMR.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of propranolol and its metabolites in biological samples using **5-Hydroxy Propranolol-d5** as an internal standard. This protocol is a composite based on several published methods.[\[6\]](#)[\[7\]](#)

LC-MS/MS Method for Quantification of Propranolol and Metabolites

Objective: To quantify the concentration of propranolol and its primary metabolites (e.g., 4-hydroxypropranolol, 5-hydroxypropranolol) in human plasma using a validated LC-MS/MS method with **5-Hydroxy Propranolol-d5** as an internal standard.

Materials:

- Analytes: Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol
- Internal Standard: **5-Hydroxy Propranolol-d5**
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade), Human plasma (blank)
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
 - Analytical column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 μm)
 - Vortex mixer

- Centrifuge
- Pipettes and appropriate consumables

Procedure:

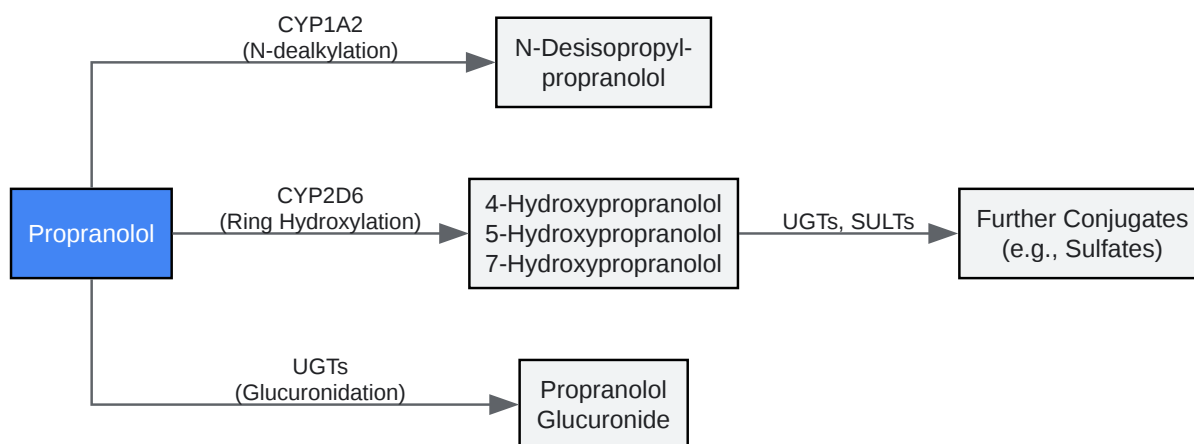
- Standard Solution Preparation:
 - Prepare individual stock solutions of propranolol, its metabolites, and **5-Hydroxy Propranolol-d5** in methanol at a concentration of 1 mg/mL.
 - Prepare a working standard mixture of the analytes and a separate working solution of the internal standard by diluting the stock solutions in a 50:50 methanol:water mixture.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample (or calibration standard/quality control sample), add 20 μ L of the internal standard working solution.
 - Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient should be developed to separate the analytes from matrix interferences. An example gradient is:
 - 0-1 min: 10% B

- 1-5 min: 10-90% B
- 5-6 min: 90% B
- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions: As determined for each analyte and the internal standard (refer to Table 2 for unlabeled analytes; transitions for **5-Hydroxy Propranolol-d5** should be optimized).
 - Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
- Data Analysis:
 - Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Propranolol Metabolism Pathway

The metabolic fate of propranolol in the liver is complex, involving several enzymatic pathways. The primary routes of metabolism include ring hydroxylation, N-dealkylation, and glucuronidation.[8] Cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are the key players in the initial oxidative metabolism.

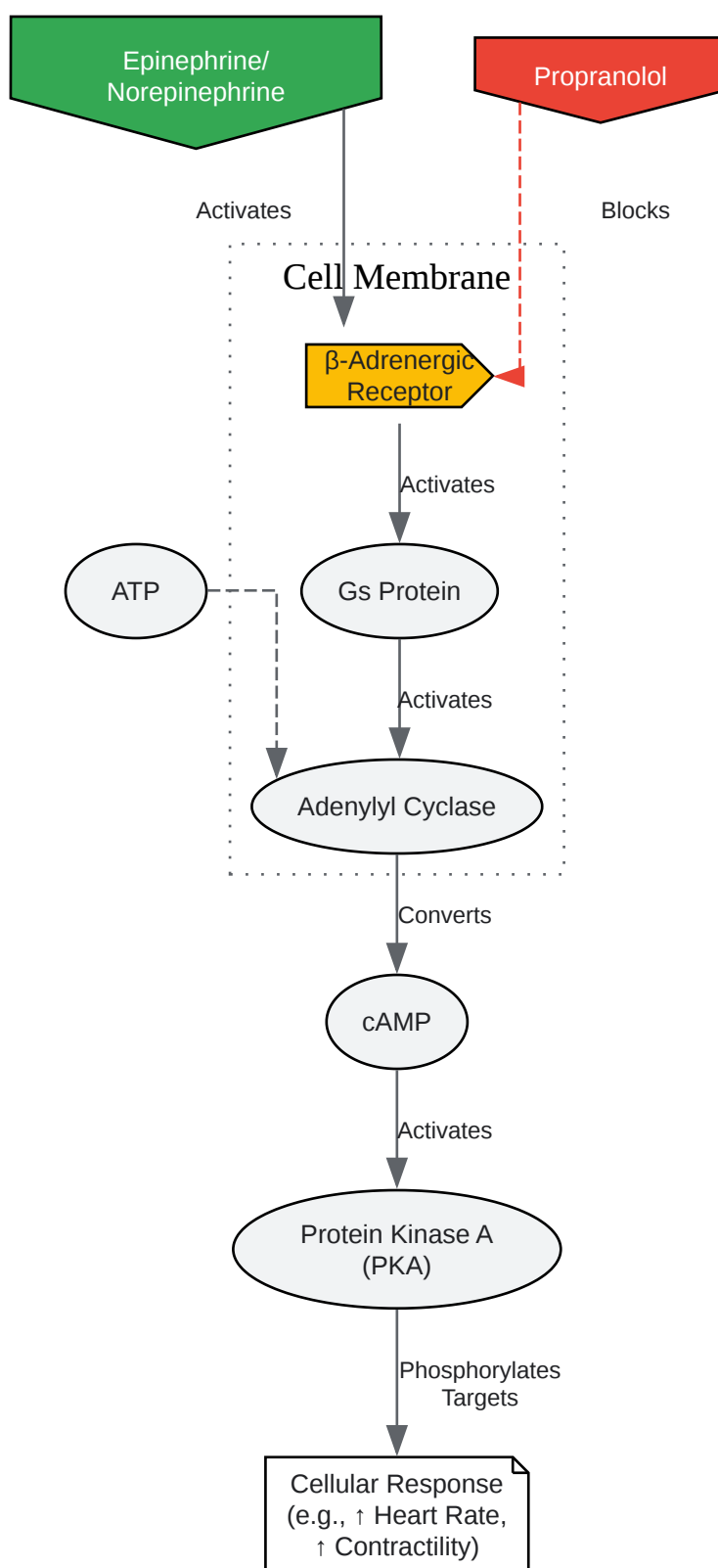


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Caption: Metabolic pathways of propranolol.

Beta-Adrenergic Receptor Signaling Pathway

Propranolol exerts its therapeutic effects by acting as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors.[9] This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.



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Caption: Antagonism of the beta-adrenergic signaling pathway by propranolol.

Conclusion

5-Hydroxy Propranolol-d5 is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and reliable quantification of propranolol and its metabolites, providing critical data for pharmacokinetic modeling, drug interaction studies, and therapeutic drug monitoring. The methodologies and pathway diagrams presented in this guide offer a robust framework for the application of **5-Hydroxy Propranolol-d5** in a research setting. Further characterization of the specific mass spectral and NMR properties of this deuterated standard would be a valuable addition to the scientific literature.

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